molecular formula C18H18N4O3S B5577957 2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid

2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid

Cat. No. B5577957
M. Wt: 370.4 g/mol
InChI Key: USSAAUFCJBIGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemistry of heterocyclic compounds, including triazoles, thiazoles, and tetrahydrofuran derivatives, is a rich field of study due to their diverse applications and properties. These compounds are known for their roles in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multistep chemical reactions, including condensation, cyclization, and functional group transformations. For instance, Patel et al. (2015) described the synthesis of novel heterocyclic compounds involving triazole and thiadiazole derivatives by reacting amino triazoles with carboxylic acid derivatives under specific conditions (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Scientific Research Applications

Antimicrobial Activities

Benzothiazole-imino-benzoic acid ligands and their metal complexes, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have been synthesized and characterized, showing promising antimicrobial activity against bacterial strains causing infections in various parts of the human body. These complexes, obtained under mild conditions with good yields, demonstrate the potential of similar benzoic acid derivatives in antimicrobial research (Mishra et al., 2019).

Heterocyclic Compounds Synthesis

The synthesis of novel heterocyclic compounds, such as N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, has been explored. These compounds, characterized by various spectral studies, show potential for antibacterial and antifungal activities, highlighting the versatility of benzoic acid derivatives in developing new therapeutic agents (Patel et al., 2015).

Electrochemical Synthesis

The electrochemical oxidation of 3,4-dihydroxy benzoic acid in the presence of 6-methyl-l,2,4-triazine-3-thione-5-one in aqueous solution has been studied for the synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. This research provides insight into the electrochemical synthesis routes for similar benzoic acid derivatives, offering a novel approach to synthesizing complex heterocyclic compounds (Fotouhi et al., 2007).

Structure-Activity Relationship

Studies on benzoic acids and their structure-activity relationship have been conducted, with analysis of secondary interactions and predictions based on structural fragments. Such studies are crucial for understanding the biological activities of benzoic acid derivatives and designing more effective compounds (Dinesh, 2013).

Spectrophotometric Applications

Derivatives of 2-(2-thiazolylazo)-5-(sulfomethylamino)benzoic acid have been synthesized for the spectrophotometric determination of cobalt, illustrating the applicability of benzoic acid derivatives in analytical chemistry. These compounds offer sensitive and selective methods for metal ion detection, which is vital in environmental monitoring and industrial processes (Wada et al., 1982).

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. Given the functional groups present, it could potentially be irritant or harmful if ingested or inhaled .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its interactions with biological systems. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

2-[5-(2-methyloxolan-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1,2,4-triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11-19-13(10-26-11)15-20-17(18(2)8-5-9-25-18)22(21-15)14-7-4-3-6-12(14)16(23)24/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSAAUFCJBIGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN(C(=N2)C3(CCCO3)C)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.